An In-depth Technical Guide to Ethyl 2,6-dimethylnicotinate (CAS: 1721-13-7)
An In-depth Technical Guide to Ethyl 2,6-dimethylnicotinate (CAS: 1721-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dimethylnicotinate, with the CAS number 1721-13-7, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine ring with two methyl groups and an ethyl ester functionality, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role in drug development, particularly in the synthesis of dihydropyridine calcium channel blockers.
Chemical and Physical Properties
Ethyl 2,6-dimethylnicotinate is a colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1721-13-7 | General Knowledge |
| Molecular Formula | C₁₀H₁₃NO₂ | General Knowledge |
| Molecular Weight | 179.22 g/mol | General Knowledge |
| Boiling Point | 232.8 °C at 760 mmHg | [1] |
| Density | 1.056 g/cm³ | [1] |
| Refractive Index | 1.506 | [1] |
| Flash Point | 94.6 °C | [1] |
| Synonyms | Ethyl 2,6-dimethylpyridine-3-carboxylate, 2,6-Dimethyl-nicotinic acid ethyl ester | General Knowledge |
Synthesis and Purification
The synthesis of Ethyl 2,6-dimethylnicotinate can be achieved through several synthetic routes. The most common methods include the Hantzsch pyridine synthesis and the esterification of 2,6-dimethylnicotinic acid.
Experimental Protocol: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a nitrogen donor (like ammonia).
Materials:
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Ethyl acetoacetate
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Ammonia (aqueous solution)
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An appropriate aldehyde (e.g., acetaldehyde)
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Oxidizing agent (e.g., iodine, nitric acid)
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Ethanol (as solvent)
Procedure:
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In a round-bottom flask, dissolve ethyl acetoacetate and the aldehyde in ethanol.
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Slowly add an aqueous solution of ammonia to the mixture while stirring.
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The reaction mixture is then heated under reflux for several hours.
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After the initial condensation to form a dihydropyridine intermediate, an oxidizing agent is added to facilitate the aromatization to the pyridine ring.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then subjected to purification.
Experimental Protocol: Esterification of 2,6-Dimethylnicotinic Acid
This method involves the direct esterification of 2,6-dimethylnicotinic acid with ethanol in the presence of an acid catalyst.
Materials:
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2,6-Dimethylnicotinic acid
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Ethanol (anhydrous)
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Suspend 2,6-dimethylnicotinic acid in an excess of anhydrous ethanol in a round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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The solvent is evaporated to yield the crude ethyl 2,6-dimethylnicotinate.
Purification
The crude product from either synthesis can be purified using standard laboratory techniques.
Protocol: Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.
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Collect the fractions and analyze them by TLC to identify the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2,6-dimethylnicotinate.
Alternatively, for larger scales, vacuum distillation can be employed for purification.
Spectroscopic Data
The structural elucidation of Ethyl 2,6-dimethylnicotinate is confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-4 (Pyridine ring) |
| ~7.1 | d | 1H | H-5 (Pyridine ring) |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~2.6 | s | 3H | 2-CH₃ (Pyridine ring) |
| ~2.5 | s | 3H | 6-CH₃ (Pyridine ring) |
| ~1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester) |
| ~158 | C-2 (Pyridine ring) |
| ~155 | C-6 (Pyridine ring) |
| ~137 | C-4 (Pyridine ring) |
| ~122 | C-5 (Pyridine ring) |
| ~121 | C-3 (Pyridine ring) |
| ~61 | -OCH₂CH₃ |
| ~24 | 2-CH₃ (Pyridine ring) |
| ~22 | 6-CH₃ (Pyridine ring) |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1580, 1450 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry
The electron ionization (EI) mass spectrum of Ethyl 2,6-dimethylnicotinate would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) and subsequent loss of carbon monoxide (M-45-28).
Application in Drug Development: Synthesis of Nicardipine
Ethyl 2,6-dimethylnicotinate is a key precursor in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina.
Synthetic Workflow
The synthesis of Nicardipine from Ethyl 2,6-dimethylnicotinate involves a modified Hantzsch dihydropyridine synthesis.
Caption: Synthetic route to Nicardipine.
Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Dihydropyridine derivatives, such as Nicardipine, act as L-type calcium channel blockers.[1] These channels are prevalent in vascular smooth muscle and to a lesser extent in cardiac muscle.
Caption: Signaling pathway of dihydropyridines.
By blocking the influx of calcium ions into vascular smooth muscle cells, dihydropyridines inhibit the contractile machinery of these cells. This leads to vasodilation (widening of blood vessels), a decrease in peripheral resistance, and consequently, a lowering of blood pressure.
Conclusion
Ethyl 2,6-dimethylnicotinate is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of a range of pharmaceutical agents, most notably the dihydropyridine class of calcium channel blockers. The detailed synthetic protocols and comprehensive spectral data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics. A thorough understanding of its chemistry is paramount for the efficient and scalable production of life-saving medications.
